Trimethyl(oxiran-2-yl)silane
Description
Trimethyl(oxiran-2-yl)silane is a silicon-based compound that is of interest in various chemical syntheses, including the development of silicon-containing drugs and materials. While the provided papers do not directly discuss trimethyl(oxiran-2-yl)silane, they do provide insights into related compounds and their synthesis, which can be informative for understanding the broader category of silicon-based chemicals that trimethyl(oxiran-2-yl)silane belongs to.
Synthesis Analysis
The synthesis of related silicon-containing compounds involves multi-step processes starting from simpler silicon compounds. For instance, (2-halogeno-5-pyridyl)dimethyl(oxiran-2-ylmethyl)silanes were prepared from allylchlorodimethylsilane, indicating that halogenated pyridyl groups can be introduced to silicon-based epoxides . This suggests that similar methodologies could potentially be applied to the synthesis of trimethyl(oxiran-2-yl)silane.
Molecular Structure Analysis
The molecular structure of silicon-containing compounds is often characterized using techniques such as NMR and elemental analyses. For example, compounds 1a and 1b in the first paper were characterized using these methods, providing detailed information about their structure . This level of analysis is crucial for confirming the identity and purity of synthesized compounds, including trimethyl(oxiran-2-yl)silane.
Chemical Reactions Analysis
Silicon-containing compounds can participate in a variety of chemical reactions. The second paper describes the synthesis of trimethyl(2-phenoxyethyl)silanes from aromatic fluorides, which involves substitution reactions . This demonstrates the reactivity of silicon compounds with different functional groups, which is relevant for understanding the chemical behavior of trimethyl(oxiran-2-yl)silane.
Physical and Chemical Properties Analysis
The physical and chemical properties of silicon-containing compounds can be quite diverse. The third paper discusses the UV laser-induced gas-phase polymerization of a trimethylsiloxy-substituted compound, which leads to the formation of a polymeric material . Additionally, the autoxidation of tris(trimethylsilyl)silane at ambient temperature to form a specific product via a free-radical chain mechanism is described in the fourth paper . These studies highlight the reactivity of silicon compounds with oxygen and the potential for forming complex structures, which are important considerations for trimethyl(oxiran-2-yl)silane.
Safety And Hazards
Trimethyl(oxiran-2-yl)silane is a highly flammable liquid and vapor . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .
properties
IUPAC Name |
trimethyl(oxiran-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OSi/c1-7(2,3)5-4-6-5/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANIPHLJXOOCID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl(oxiran-2-yl)silane | |
CAS RN |
16722-09-1 | |
Record name | (Trimethylsilyl)oxirane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016722091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRIMETHYLOXIRANYLSILANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251018 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | trimethyl(oxiran-2-yl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (Trimethylsilyl)oxirane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC2K4R5JRL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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